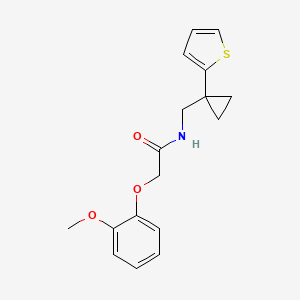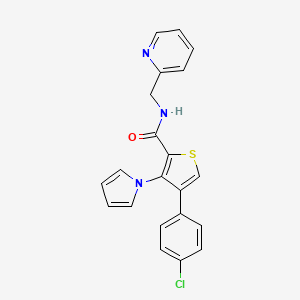![molecular formula C13H26N2O4S B2710008 4-Sulfonatobutyl[3-(methacryloylamino)propyl]dimethylammonium CAS No. 83623-32-9](/img/structure/B2710008.png)
4-Sulfonatobutyl[3-(methacryloylamino)propyl]dimethylammonium
Vue d'ensemble
Description
4-Sulfonatobutyl[3-(methacryloylamino)propyl]dimethylammonium (4-SBMPDA) is a quaternary ammonium salt with a wide range of uses in the scientific and industrial fields. It is a cationic surfactant, which has both hydrophilic and hydrophobic properties. It is commonly used as a surfactant in a variety of applications, such as emulsifiers, dispersants, and antifoaming agents. It is also used in the synthesis of polymers, as a catalyst in organic synthesis, and as a corrosion inhibitor. 4-SBMPDA has a wide range of applications in the scientific and industrial fields due to its unique properties.
Applications De Recherche Scientifique
Thermoresponsive Behavior of Zwitterionic Polymers
Viet Hildebrand et al. (2016) explored the solubility and thermoresponsive behavior of zwitterionic polymers derived from monomers closely related to "4-Sulfonatobutyl[3-(methacryloylamino)propyl]dimethylammonium." They synthesized and polymerized monomers to investigate their phase separation in water and aqueous salt solutions. The study found that these polyzwitterions exhibit thermoresponsive behavior, showing phase separation at low temperatures and upper critical solution temperatures (UCST). Interestingly, the cloud points of these polymers can be modulated by the addition of salts, highlighting their potential for applications where temperature-sensitive solubility is desired (Hildebrand, Laschewsky, & Wischerhoff, 2016).
Metal Ion Retention and Water Insolubility
B. Rivas and S. Villegas (2005) synthesized crosslinked polymers incorporating "4-Sulfonatobutyl[3-(methacryloylamino)propyl]dimethylammonium" for studying their metal ion retention capabilities. These polymers showed exceptional insolubility in water, which is a desirable property for applications requiring robustness in aqueous environments. Their research particularly highlighted the polymer’s efficiency in retaining metal ions like Hg(II), showcasing its potential in metal recovery and water purification technologies (Rivas & Villegas, 2005).
Enhancing Antifouling Properties of Ultrafiltration Membranes
Haijun Yu et al. (2009) focused on grafting a zwitterionic molecule related to "4-Sulfonatobutyl[3-(methacryloylamino)propyl]dimethylammonium" onto polysulfone ultrafiltration membranes to enhance their antifouling properties. This modification significantly improved the hydrophilicity of the membranes, leading to better performance in water filtration applications. The study underscores the importance of such modifications in developing more efficient and fouling-resistant water purification systems (Yu et al., 2009).
Synthetic Polymer Coatings for Stem Cell Growth
L. Villa-Diaz et al. (2010) reported on the use of a synthetic polymer coating based on "4-Sulfonatobutyl[3-(methacryloylamino)propyl]dimethylammonium" for supporting the long-term growth of human embryonic stem cells. This fully defined coating promotes stem cell growth in various culture media, including defined ones, making it a crucial advancement for stem cell research and therapeutic applications (Villa-Diaz et al., 2010).
Mécanisme D'action
Target of Action
It is known that similar compounds are often used in water treatment, personal care products, adhesives, paper manufacturing, drug delivery systems, antimicrobial coatings, and superabsorbent hydrogels .
Mode of Action
It is known that similar compounds can undergo radical polymerization to produce various polymers and copolymers .
Biochemical Pathways
Similar compounds are known to interact with various biological entities such as proteins and cells .
Result of Action
Similar compounds are known to have non-biofouling properties and can be made attractive to bioentities (eg, proteins and cells) by metal–polyphenol coating .
Action Environment
It is known that similar compounds can improve the storage stability in a high-temperature environment and can inhibit the discoloration of a cured film when the monomer is made into a cured film .
Propriétés
IUPAC Name |
4-[dimethyl-[3-(2-methylprop-2-enoylamino)propyl]azaniumyl]butane-1-sulfonate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H26N2O4S/c1-12(2)13(16)14-8-7-10-15(3,4)9-5-6-11-20(17,18)19/h1,5-11H2,2-4H3,(H-,14,16,17,18,19) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YVECQSLRWYXZTR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=C)C(=O)NCCC[N+](C)(C)CCCCS(=O)(=O)[O-] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H26N2O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
306.42 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Sulfonatobutyl[3-(methacryloylamino)propyl]dimethylammonium | |
CAS RN |
83623-32-9 | |
| Record name | 4-[(3-Methacrylamidopropyl)dimethylammonio]butane-1-sulfonate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details







Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-Propyl-1-{[3-(pyridin-2-yl)-1,2,4-oxadiazol-5-yl]methyl}-1,2,3,4-tetrahydroquinazoline-2,4-dione](/img/structure/B2709925.png)
![2-ethoxy-N-(1-(1-(4-fluorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)-3-methyl-1H-pyrazol-5-yl)benzamide](/img/structure/B2709927.png)
![4-[[1-[(2-Methoxyphenyl)methyl]piperidin-4-yl]methoxy]-2-methylpyridine](/img/structure/B2709928.png)
![N-(2-(2,4-dioxo-1,2-dihydrothieno[3,2-d]pyrimidin-3(4H)-yl)ethyl)-2,6-difluorobenzenesulfonamide](/img/structure/B2709929.png)
![[4-(3-Fluoropropoxy)phenyl]methanol](/img/structure/B2709930.png)
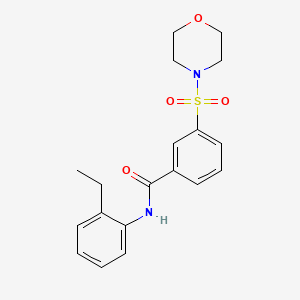
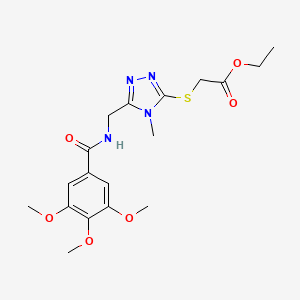
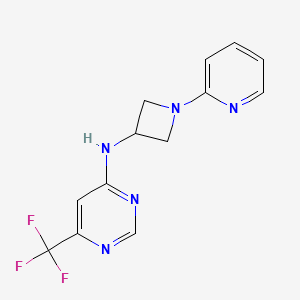
![2-bromo-11H-pyrido[1,2-b][2,4]benzodiazepin-6-imine](/img/structure/B2709939.png)
![N-[[1-(2-Amino-2-oxoethyl)cyclohexyl]methyl]prop-2-enamide](/img/structure/B2709940.png)
![N-[4-(1,3-benzothiazol-2-yl)-1,3-thiazol-2-yl]-3,4-dimethylbenzamide](/img/structure/B2709941.png)
![N-(3-cyano-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophen-2-yl)-4-((3,5-dimethylpiperidin-1-yl)sulfonyl)benzamide](/img/structure/B2709943.png)
